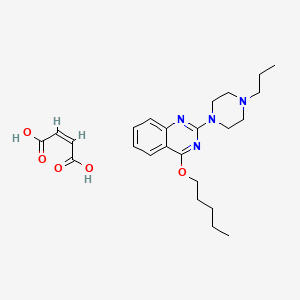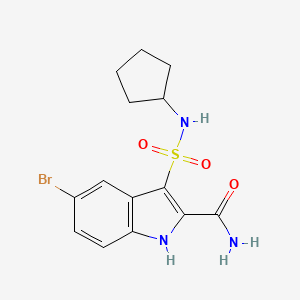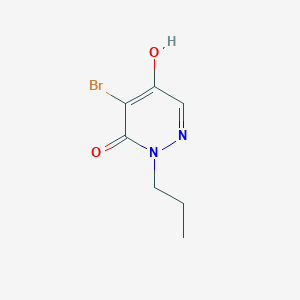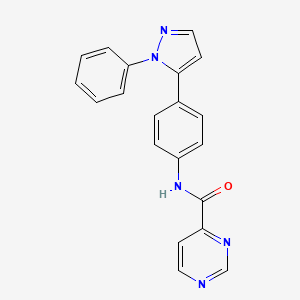
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a hydrazono group, which can participate in diverse chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a hydrazone. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the hydrazono group. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rate. Additionally, purification techniques like recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. Additionally, the indole core can interact with various receptors, modulating their activity and resulting in diverse biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one
- 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-thione
- 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-selenone
Uniqueness
This compound stands out due to its unique combination of the indole core and hydrazono group, which imparts distinct chemical reactivity and biological activity. Compared to its sulfur and selenium analogs, this compound exhibits different electronic properties and reactivity patterns, making it a valuable tool in various research applications.
属性
CAS 编号 |
844-63-3 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC 名称 |
3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17? |
InChI 键 |
UXAZVAVJTJTJHF-QFULKBQASA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)




